molecular formula C14H19N3O2 B2980952 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034620-41-0

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2980952
CAS No.: 2034620-41-0
M. Wt: 261.325
InChI Key: HSUKOXHWTUZKIP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a cyclopropyl group, a pyrrolidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrrolidine ring followed by the introduction of the pyridazine moiety through nucleophilic substitution reactions. The cyclopropyl group is usually introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to modify the pyridazine moiety or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one
  • 1-(6-Methylpyridazin-3-yl)pyrrolidin-2-ylmethanol

Uniqueness

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, adds to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclopropyl-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-2-5-13(16-15-10)19-12-6-7-17(9-12)14(18)8-11-3-4-11/h2,5,11-12H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUKOXHWTUZKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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